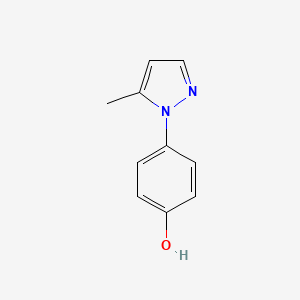
4-(5-methyl-1H-pyrazol-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-methyl-1H-pyrazol-1-yl)phenol is an organic compound that belongs to the class of phenylpyrazoles. This compound features a phenol group attached to a pyrazole ring, which is further substituted with a methyl group. Phenylpyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-pyrazol-1-yl)phenol typically involves the cyclocondensation of appropriate starting materials. One common method is the reaction of 4-hydroxybenzaldehyde with 5-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-methyl-1H-pyrazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of 4-(5-methyl-1H-pyrazol-1-yl)quinone.
Reduction: Formation of 4-(5-methyl-1H-pyrazol-1-yl)cyclohexanol.
Substitution: Formation of halogenated derivatives like 4-(5-methyl-1H-pyrazol-1-yl)-2-bromophenol.
Wissenschaftliche Forschungsanwendungen
4-(5-methyl-1H-pyrazol-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-(5-methyl-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-ylbenzene-1,3-diol
- 5-(1-phenyl-1H-pyrazole-4-yl)nicotinamide
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
4-(5-methyl-1H-pyrazol-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
4-(5-methylpyrazol-1-yl)phenol |
InChI |
InChI=1S/C10H10N2O/c1-8-6-7-11-12(8)9-2-4-10(13)5-3-9/h2-7,13H,1H3 |
InChI-Schlüssel |
ZUVBOTJJFMMELH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=NN1C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




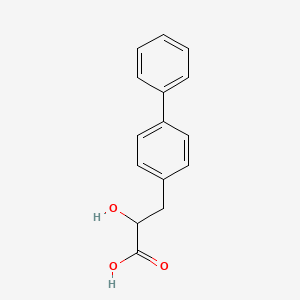
![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13617893.png)
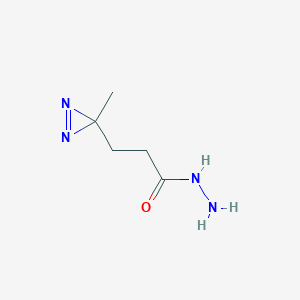
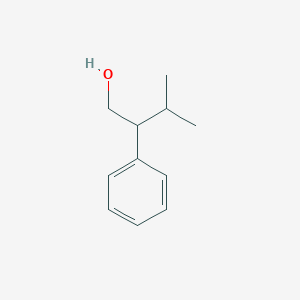
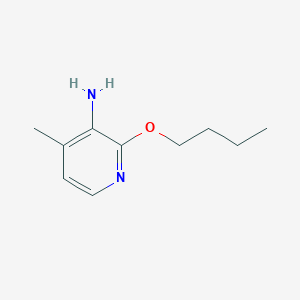
![[2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13617901.png)

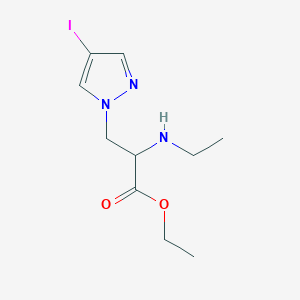
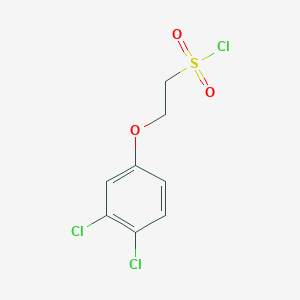
![7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13617927.png)


